![molecular formula C5H2ClF3O3S B2923452 5-(Trifluoromethyl)furan-2-sulfonyl chloride CAS No. 2090867-60-8](/img/structure/B2923452.png)
5-(Trifluoromethyl)furan-2-sulfonyl chloride
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Overview
Description
5-(Trifluoromethyl)furan-2-sulfonyl chloride is a chemical compound with the molecular formula C5H2ClF3O3S . It has a molecular weight of 234.58 . The compound is used in laboratory settings and is not intended for food, drug, pesticide, or biocidal product use .
Molecular Structure Analysis
The InChI code for 5-(Trifluoromethyl)furan-2-sulfonyl chloride is 1S/C5H2ClF3O3S/c6-13(10,11)4-2-1-3(12-4)5(7,8)9/h1-2H . This code provides a specific textual identifier for the compound’s molecular structure.Scientific Research Applications
Synthesis of Complex Molecules
Furan derivatives are crucial intermediates in the synthesis of complex molecules, such as natural products and pharmaceuticals. For example, studies on the synthesis of (+/-)-stenine demonstrate the use of furan derivatives in intramolecular Diels-Alder reactions, showcasing their utility in constructing complex molecular architectures (Padwa & Ginn, 2005).
Biomass Conversion to Valuable Chemicals
The dehydration of fructose to 5-hydroxymethylfurfural (HMF), a key biomass-derived platform chemical, highlights the importance of furan derivatives in renewable chemistry. Such transformations pave the way for producing fuels and chemical intermediates from renewable resources (Román‐Leshkov & Dumesic, 2009).
Development of Biofuels
Furan derivatives have been explored for their potential in biofuel production. Research into the etherification and reductive etherification of HMF into bio-diesel candidates suggests the viability of furan derivatives as renewable energy sources (Balakrishnan, Sacia, & Bell, 2012).
Catalysis and Chemical Transformations
The study on cascade catalysis for the synthesis of 2,5-diformylfuran from fructose using acid and vanadium pentoxide/ceramic catalysts illustrates the role of furan derivatives in facilitating efficient chemical transformations, essential for the synthesis of biomass-based chemicals (Cui et al., 2017).
Synthesis of Furan-Based Polymers
The production of acid chloride derivatives from biomass-derived aldehydes for use in polymers and biofuels showcases the utility of furan derivatives in material science, indicating their potential in creating sustainable materials (Dutta, Wu, & Mascal, 2015).
Safety and Hazards
5-(Trifluoromethyl)furan-2-sulfonyl chloride is considered hazardous. It causes severe skin burns and eye damage . Contact with water liberates toxic gas . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . In case of contact, immediate medical attention is required .
properties
IUPAC Name |
5-(trifluoromethyl)furan-2-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClF3O3S/c6-13(10,11)4-2-1-3(12-4)5(7,8)9/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HETUNOAMOBFSBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)S(=O)(=O)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClF3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trifluoromethyl)furan-2-sulfonyl chloride |
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